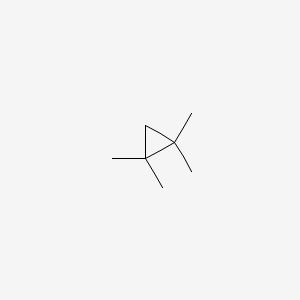

1,1,2,2-Tetramethylcyclopropane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2-tetramethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHUCGKEGUAHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194184 | |

| Record name | 1,1,2,2-Tetramethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4127-47-3 | |

| Record name | 1,1,2,2-Tetramethylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4127-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetramethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetramethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetramethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2,2-Tetramethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,2,2-tetramethylcyclopropane, a saturated hydrocarbon with a unique strained-ring system. This document is intended for an audience with a background in organic chemistry and is designed to be a valuable resource for those interested in the preparation and analysis of this compound.

Introduction

This compound is a colorless, flammable liquid with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2] Its structure consists of a cyclopropane (B1198618) ring substituted with four methyl groups, two on each of the adjacent carbon atoms C1 and C2. The high degree of substitution and the inherent ring strain of the cyclopropane moiety impart distinct physical and chemical properties to the molecule. This guide will detail a plausible synthetic route and the analytical techniques used for its characterization.

Synthesis of this compound

Below is a detailed, representative experimental protocol for the synthesis of this compound based on the principles of the Simmons-Smith reaction.

Reaction Scheme

Experimental Protocol: Simmons-Smith Cyclopropanation of 2,3-Dimethyl-2-butene (B165504)

Materials:

-

2,3-Dimethyl-2-butene (≥99%)

-

Diiodomethane (B129776) (99%)

-

Zinc dust (<10 µm, ≥98%)

-

Copper(I) chloride (≥98%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (10.0 g, 153 mmol) and anhydrous diethyl ether (50 mL). To this suspension, add copper(I) chloride (1.0 g, 10.1 mmol) in one portion. The mixture is then heated to a gentle reflux with vigorous stirring for 30 minutes. A color change from brown to black indicates the formation of the activated zinc-copper couple. The flask is then cooled to room temperature.

-

Reaction: To the freshly prepared zinc-copper couple, add a solution of 2,3-dimethyl-2-butene (5.0 g, 59.4 mmol) in anhydrous diethyl ether (20 mL). A solution of diiodomethane (20.0 g, 74.7 mmol) in anhydrous diethyl ether (30 mL) is then added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The resulting mixture is stirred for 15 minutes to dissolve the inorganic salts. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including physical property measurements and spectroscopic analysis.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 76 °C |

| Density | 0.719 g/mL at 20 °C |

| Refractive Index | 1.401 at 20 °C |

| CAS Number | 4127-47-3 |

Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorptions for C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (methyl) |

| ~1465 | Medium | C-H bending (methyl) |

| ~1375 | Medium | C-H bending (gem-dimethyl) |

| ~1020 | Medium | Cyclopropane ring vibration |

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 98 | ~20 | [M]⁺ (Molecular ion) |

| 83 | 100 | [M - CH₃]⁺ (Loss of a methyl group) |

| 55 | ~80 | [C₄H₇]⁺ (Further fragmentation) |

| 41 | ~60 | [C₃H₅]⁺ (Allyl cation) |

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound.

¹H NMR (CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | Singlet | 12H | Four methyl groups |

| ~0.15 | Singlet | 2H | Methylene protons |

¹³C NMR (CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | Methyl carbons |

| ~22 | Quaternary carbons |

| ~15 | Methylene carbon |

Experimental Workflow and Logical Relationships

The overall process from starting materials to the final, characterized product can be visualized as a workflow.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. A detailed, representative experimental protocol for its synthesis via the Simmons-Smith reaction has been presented, along with tabulated data for its physical and spectroscopic properties. The provided workflow diagram offers a clear visual representation of the entire process. This information should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

The Electronic Landscape of Highly Substituted Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif, a three-membered carbocycle, has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural and electronic properties. The inherent ring strain and the nature of its carbon-carbon bonds, often described as "bent" or having significant p-character according to the Walsh model, impart distinct electronic behavior that can be finely tuned through substitution.[1][2] This guide provides a comprehensive overview of the electronic properties of highly substituted cyclopropanes, detailing their characterization through experimental and computational methods, and exploring the implications for their application, particularly in drug discovery.

Fundamental Electronic Structure: Beyond Simple Alkanes

Unlike their acyclic counterparts, the bonding in cyclopropanes cannot be adequately described by simple sp³ hybridization. The 60° C-C-C bond angles force the carbon orbitals to rehybridize, resulting in "bent" bonds that lie outside the internuclear axes. This arrangement confers partial double-bond character on the C-C bonds, a concept rationalized by the Walsh orbital model.[3] The highest occupied molecular orbitals (HOMOs) of cyclopropane are a degenerate pair of Walsh orbitals that possess π-type symmetry, enabling them to interact with the π-systems of adjacent substituents.[3][4] This inherent electronic feature is the foundation for the diverse and tunable electronic properties of substituted cyclopropanes.

The Influence of Substituents on Electronic Properties

The electronic nature of a substituted cyclopropane is a delicate interplay between the inherent properties of the three-membered ring and the electronic demands of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly perturb the electron density of the ring, influencing its stability, reactivity, and spectroscopic signatures.

Donor-Acceptor (DA) Cyclopropanes: A particularly important class of substituted cyclopropanes are those bearing both an electron-donating and an electron-accepting group, often in a vicinal or geminal arrangement.[5][6][7] This "push-pull" configuration leads to a significant polarization of the cyclopropane ring, activating it towards a variety of chemical transformations.[8][9][10][11] The electronic properties of these DA cyclopropanes are highly tunable, making them valuable synthetic intermediates.[6][7]

Quantitative Electronic Data

The electronic properties of highly substituted cyclopropanes can be quantified using a combination of electrochemical, spectroscopic, and computational methods. The following tables summarize key electronic data for representative substituted cyclopropanes, providing a basis for comparison and for understanding structure-property relationships.

Table 1: Redox Potentials of Selected Substituted Cyclopropanes

| Compound/Substituents | Oxidation Potential (Eox vs. ref.) | Reduction Potential (Ered vs. ref.) | Method | Reference |

| 1,1-bis(arylthio)cyclopropanes | Varies with aryl substituent | Not Reported | Cyclic Voltammetry | [12] |

| Donor-Acceptor Cyclopropanes | 1.37 V to 1.67 V vs. SCE | Not Reported | Cyclic Voltammetry | [13] |

| Phenylthiocyclopropanes | Varies with substitution | Not Reported | Cyclic Voltammetry | [12] |

Note: Direct comparison of redox potentials is challenging due to variations in experimental conditions (solvent, electrolyte, reference electrode). The data presented here illustrates the range of accessible redox states.

Table 2: Computationally Determined HOMO-LUMO Energies

| Compound/Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

| Fluorinated Cyclopropanes | Varies with substitution pattern | Varies with substitution pattern | Varies | B3LYP-GD3BJ/6-311++G(d,p) | [14] |

| Donor-Acceptor Conjugated Polymers | Tunable based on donor/acceptor units | Tunable based on donor/acceptor units | Tunable | DFT | [15] |

| Acceptor-Substituted Triads | Controlled by subunits | Localized on pendants | Varies | B3LYP/6-31G* | [16] |

Table 3: Spectroscopic Data for Representative Cyclopropanes

| Compound/Substituents | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) | Reference |

| Cyclopropane | 0.22 | -2.8 | < 210 | [17] |

| 1,1-dimethylcyclopropane | Varies | Varies | Not Reported | [3] |

| Nitrile-substituted cyclopropanes | Varies | Varies | Not Reported | [15] |

| Cyclopropylimines | Not Reported | Not Reported | ~270 | [18] |

| Donor-Acceptor Cyclopropanes | Upfield shifts for ring protons | Varies | Varies with chromophore | [19] |

Experimental and Computational Methodologies

A multi-faceted approach combining experimental techniques and theoretical calculations is essential for a thorough understanding of the electronic properties of highly substituted cyclopropanes.

Experimental Protocols

Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to probe the redox behavior of molecules.

-

Objective: To determine the oxidation and reduction potentials of a substituted cyclopropane, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO).

-

Methodology:

-

Solution Preparation: A solution of the analyte (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[1]

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).[4]

-

Potential Sweep: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential.[18]

-

Data Analysis: The resulting voltammogram is analyzed to identify the peak potentials corresponding to oxidation and reduction events. These can be correlated to the HOMO and LUMO energy levels of the molecule.[20]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

-

Objective: To identify the wavelengths of maximum absorption (λmax), which correspond to electronic excitations, often from the HOMO to the LUMO.[21] The extent of conjugation between the cyclopropane ring and its substituents significantly influences the λmax.[9][22][23][24]

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or hexane).[1][8]

-

Blank Measurement: A spectrum of the pure solvent in a quartz cuvette is recorded as a baseline.[25]

-

Sample Measurement: The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).[25]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.[3]

-

Computational Protocols

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules.[8]

-

Objective: To calculate molecular orbital energies (HOMO, LUMO), electron density distributions, and predict spectroscopic properties.

-

Methodology:

-

Structure Optimization: The geometry of the substituted cyclopropane is optimized to find its lowest energy conformation.[12]

-

Functional and Basis Set Selection: A suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.[12][26]

-

Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, molecular orbital plots, and simulated spectra.[8]

-

Analysis: The calculated properties are analyzed to understand the influence of substituents on the electronic structure. For example, the HOMO-LUMO gap is a key indicator of the electronic excitation energy.[21]

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Electronic Characterization

The following diagram illustrates a typical workflow for the comprehensive electronic characterization of a novel, highly substituted cyclopropane.

Signaling Pathway: Mechanism of Action of Ciprofloxacin (B1669076)

The electronic properties of substituted cyclopropanes are of paramount importance in drug design, influencing factors such as metabolic stability, binding affinity, and overall bioactivity.[2][22][27] Ciprofloxacin, a fluoroquinolone antibiotic, contains a cyclopropyl (B3062369) group that is crucial for its antibacterial activity.[9][12][17][28][29] While the electronic properties of this specific cyclopropyl group are not the direct mediators of a signaling cascade in the traditional sense, they contribute to the overall molecular properties that allow the drug to function. The mechanism of action of ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][12][29]

Conclusion

Highly substituted cyclopropanes represent a fascinating class of molecules with a rich and tunable electronic landscape. The interplay between the inherent strain and electronic nature of the three-membered ring and the effects of diverse substituents gives rise to a broad spectrum of properties that can be harnessed for various applications. A thorough understanding of these electronic properties, gained through a synergistic combination of advanced experimental techniques and computational modeling, is crucial for the rational design of novel functional molecules, from advanced materials to next-generation therapeutics. The continued exploration of the electronic intricacies of these small rings promises to unlock new opportunities in chemical synthesis and drug discovery.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. ossila.com [ossila.com]

- 9. reference.medscape.com [reference.medscape.com]

- 10. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Ciprofloxacin/dexamethasone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 15. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ej-eng.org [ej-eng.org]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 24. nano-ntp.com [nano-ntp.com]

- 25. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 26. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Ciprofloxacin/Dexamethasone (Ciprodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 29. novartis.com [novartis.com]

An In-depth Technical Guide to the Ring Strain Energy Analysis of 1,1,2,2-Tetramethylcyclopropane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ring strain energy of 1,1,2,2-tetramethylcyclopropane, a molecule of interest in the study of strained ring systems and their influence on molecular properties. This document outlines both experimental and computational methodologies for the determination of its ring strain energy, presents relevant quantitative data in a structured format, and includes visualizations of the key processes involved.

Quantitative Data Summary

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity. The following tables summarize the key experimental and calculated data for this molecule and its reference compounds.

Table 1: Experimental Thermodynamic Data for this compound

| Property | Value | Units | Source |

| Standard Enthalpy of Combustion (liquid, 298.15 K), ΔH°c(l) | -4635.62 ± 0.84 | kJ/mol | [1] |

| Standard Enthalpy of Formation (liquid, 298.15 K), ΔH°f(l) | -119.76 | kJ/mol | Calculated |

Note: The standard enthalpy of formation of the liquid was calculated from the experimental enthalpy of combustion using the known standard enthalpies of formation of CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol)[2].

Table 2: Benson Group Additivity Values for Strain-Free Enthalpy of Formation Calculation

| Group | Description | Enthalpy Contribution (kJ/mol) |

| C-(C)(H)₃ | Primary Carbon | -42.18 |

| C-(C)₂(H)₂ | Secondary Carbon | -20.71 |

| C-(C)₄ | Quaternary Carbon | -2.13 |

Table 3: Calculated Strain-Free and Ring Strain Energy Values

| Property | Value | Units | Method |

| Strain-Free Enthalpy of Formation (gas, 298.15 K), ΔH°f(sf, g) | -170.85 | kJ/mol | Benson Group Additivity |

| Estimated Ring Strain Energy | ~140 | kJ/mol | Comparison with similar compounds[3] |

Experimental Protocol: Combustion Calorimetry of a Volatile Liquid

The determination of the standard enthalpy of combustion for a volatile compound like this compound requires a meticulous experimental setup to ensure complete combustion and accurate measurement. The following protocol is based on established methods for volatile organic liquids.

Objective: To measure the heat of combustion of liquid this compound using a static bomb calorimeter.

Materials:

-

This compound (high purity)

-

Oxygen (high purity)

-

Benzoic acid (calibrant)

-

Platinum crucible

-

Cotton fuse

-

Thin-walled glass ampoules

-

Static bomb calorimeter assembly

-

High-precision thermometer

-

Apparatus for sealing glass ampoules under vacuum or inert atmosphere

Procedure:

-

Calorimeter Calibration:

-

Calibrate the calorimeter by combusting a known mass of benzoic acid.

-

Determine the energy equivalent of the calorimeter system from the temperature rise and the known enthalpy of combustion of benzoic acid.

-

-

Sample Preparation and Sealing:

-

Due to the volatility of this compound (boiling point ~76°C), the sample must be sealed in a pre-weighed, thin-walled glass ampoule.

-

To prevent vaporization and premature rupture, the ampoule should be filled and sealed under cooled conditions or using a specialized ampoule sealing apparatus that allows for flushing with an inert gas.

-

The mass of the sealed ampoule containing the sample is accurately determined.

-

-

Bomb Assembly:

-

Place the sealed ampoule in a platinum crucible within the bomb.

-

Attach a known mass of cotton fuse to the ignition wire, ensuring it is in contact with the ampoule.

-

Add a small, known amount of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and purge it with oxygen to remove any residual nitrogen.

-

Pressurize the bomb with high-purity oxygen to approximately 30 atm.

-

-

Combustion:

-

Immerse the sealed bomb in the calorimeter's water bath.

-

Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.

-

Ignite the sample by passing a current through the ignition wire.

-

Record the temperature change of the water bath until a stable final temperature is reached.

-

-

Data Analysis:

-

Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

Calculate the total heat released during the combustion.

-

Subtract the heat contributions from the ignition wire and the cotton fuse.

-

Calculate the standard internal energy of combustion (ΔU°c).

-

Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the relationship ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

-

Computational Protocol: High-Accuracy Ring Strain Energy Calculation

A robust computational approach for determining the ring strain energy of this compound involves the use of a high-level composite method and a homodesmotic reaction.

Objective: To calculate the gas-phase enthalpy of formation and ring strain energy of this compound using the G4 composite method and a homodesmotic reaction.

Methodology:

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization and frequency calculations for this compound and all species in the chosen homodesmotic reaction (see below) using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Confirm that the optimized geometries correspond to true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

-

Single-Point Energy Calculations (G4 Theory):

-

The G4 method involves a series of single-point energy calculations at higher levels of theory and with larger basis sets to extrapolate to a high-accuracy energy. This includes calculations at the MP4 and CCSD(T) levels.

-

These calculations provide a highly accurate electronic energy for each species.

-

-

Enthalpy of Formation Calculation:

-

The G4 procedure combines the high-level electronic energies with the zero-point vibrational energies (ZPVE) and thermal corrections from the DFT frequency calculations to yield the gas-phase enthalpy of formation at 298.15 K for each molecule.

-

-

Homodesmotic Reaction for Ring Strain Energy:

-

A homodesmotic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved, and the hybridization states of the atoms are maintained. This approach effectively isolates the ring strain energy.

-

A suitable homodesmotic reaction for this compound is: This compound + 3 Ethane → 2,2-Dimethylpropane + 2,3-Dimethylbutane

-

The ring strain energy is then calculated as the negative of the enthalpy of this reaction: Ring Strain Energy = - [ (ΔH°f(2,2-Dimethylpropane) + ΔH°f(2,3-Dimethylbutane)) - (ΔH°f(this compound) + 3 * ΔH°f(Ethane)) ]

-

All enthalpies of formation should be the high-accuracy values obtained from the G4 calculations.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships described in this guide.

Caption: Experimental workflow for determining the enthalpy of combustion.

Caption: Computational workflow for determining the ring strain energy.

Caption: Logical relationship for calculating ring strain energy.

References

Spectroscopic Profile of 1,1,2,2-Tetramethylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,1,2,2-tetramethylcyclopropane. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

Due to the high symmetry of this compound, the ¹H NMR spectrum is expected to show two singlets.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.9 - 1.1 | Singlet | 12H, four methyl groups (CH₃) |

| ~0.2 - 0.4 | Singlet | 2H, cyclopropyl (B3062369) methylene (B1212753) group (CH₂) |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays three distinct signals corresponding to the three unique carbon environments in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 29.8 | Quaternary carbons (C1 and C2) |

| 21.7 | Methyl carbons (CH₃) |

| 17.5 | Methylene carbon (C3) |

Experimental Protocol: NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of volatile organic compounds like this compound. Specific parameters may need optimization based on the available instrumentation.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The concentration should be adjusted to obtain an adequate signal-to-noise ratio.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to ensure high-quality data.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.

IR Spectral Data (Gas Phase)

The following table lists the major absorption bands observed in the gas-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2970 - 2850 | C-H stretching (methyl and methylene groups) |

| 1465 | CH₂ scissoring and CH₃ asymmetric deformation |

| 1375 | CH₃ symmetric deformation (umbrella mode) |

| ~1020 | Cyclopropane ring vibrations |

Experimental Protocol: Gas-Phase IR Spectroscopy

The following outlines a general procedure for obtaining a gas-phase IR spectrum of a volatile compound.

-

Sample Introduction: A small amount of liquid this compound is introduced into an evacuated gas cell. The sample is allowed to vaporize to a desired pressure.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis. The instrument is purged with a dry, IR-inactive gas (e.g., nitrogen or argon) to minimize atmospheric interference.

-

Data Acquisition:

-

A background spectrum of the empty gas cell is recorded.

-

The spectrum of the sample in the gas cell is then acquired.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

The spectral range and resolution are selected to adequately resolve the vibrational bands of interest.

-

References

Theoretical Bonding Models in Tetramethylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical models describing the unique chemical bonding in 1,1,2,2-tetramethylcyclopropane. The inherent ring strain and electronic structure of the cyclopropane (B1198618) ring, further influenced by sterically demanding methyl substituents, give rise to distinct properties relevant in organic synthesis and medicinal chemistry. This document outlines the foundational Coulson-Moffitt and Walsh models and extrapolates them to this polysubstituted system, supported by available quantitative data and a review of relevant experimental and computational methodologies.

Foundational Bonding Models of the Cyclopropane Ring

The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to its geometrically constrained 60° C-C-C bond angles. This significant deviation from the ideal tetrahedral angle of 109.5° results in substantial ring strain and unique electronic characteristics. Two primary models, the Coulson-Moffitt model and the Walsh model, have been developed to explain this bonding.

The Coulson-Moffitt (Bent-Bond) Model

Proposed by Coulson and Moffitt, this model retains the concept of sp³ hybridization but postulates that the carbon-carbon bonds are not straight but rather bent or "banana-shaped". This outward curvature of the C-C bond paths allows for a reduction in angle strain, with the inter-orbital angle being approximately 104°. This imperfect overlap of the hybrid orbitals is less effective than a standard sigma bond, which accounts for the high reactivity and inherent instability of the cyclopropane ring. The model also predicts that the C-H bonds will have more s-character than in a typical alkane, leading to stronger, shorter C-H bonds.

The Walsh (Molecular Orbital) Model

A.D. Walsh proposed a molecular orbital (MO) description for cyclopropane that assumes sp² hybridization for the carbon atoms.[1] In this model, each carbon atom uses two sp² orbitals to form sigma bonds with two hydrogen atoms. The remaining sp² orbital from each carbon is directed towards the center of the ring, and the three p orbitals are tangential to the ring. These six orbitals (three sp² and three p) combine to form a set of six molecular orbitals for the C-C framework. This model successfully explains the π-like character of the cyclopropane ring, its ability to conjugate with adjacent π-systems, and its susceptibility to electrophilic attack, which are not as clearly rationalized by the bent-bond model.[1]

Influence of Tetramethyl Substitution

The addition of four methyl groups at the 1,1,2,2-positions of the cyclopropane ring introduces significant steric and electronic effects that modify the bonding from the parent molecule.

-

Steric Hindrance: The bulky methyl groups introduce considerable steric strain.[2] This steric repulsion primarily affects the substituents and the exocyclic bond angles, but it can also influence the geometry of the ring itself.

-

Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can influence the electron density distribution within the cyclopropane ring. Computational studies on methyl-substituted cyclopropanes suggest that such substitution stabilizes the ring.

Quantitative Structural and Energetic Data

| Parameter | Parent Cyclopropane | This compound (Theoretical/Expected) | Data Source |

| Ring Geometry | |||

| C-C Bond Length | 1.501 Å - 1.510 Å | Expected to be slightly longer due to steric strain | [3][4] |

| C-C-C Bond Angle | 60° (by definition) | 60° | [4] |

| C-H Bond Length | 1.083 Å | N/A (C-C bonds to methyls) | [3] |

| H-C-H Bond Angle | 114.5° | N/A (C-C-C angles for methyls) | [3] |

| Strain Energy | |||

| Ring Strain Energy (RSE) | ~27.5-28.6 kcal/mol (~115-120 kJ/mol) | 117.9 ± 0.3 kJ/mol (RSE is independent of methyl substitution) | [5][6] |

| Pitzer (Torsional) Strain | Present due to eclipsed H's | 4.4 ± 0.1 kJ/mol per contact (estimated) | |

| Total Strain Energy (TSE) | ~27.5-28.6 kcal/mol | ~135.5 kJ/mol (RSE + 4 x Pitzer Strain) | |

| Spectroscopy | |||

| IR C-H Stretch (ring) | ~3080 cm⁻¹ | ~3080 cm⁻¹ (for the C3-H bond) | [7] |

| IR Ring Deformation | ~1020 cm⁻¹ | Present, but may be shifted | [7] |

| ¹H NMR (ring protons) | δ 0.22 ppm | Upfield shift expected for the C3 protons | [3] |

| ¹³C NMR (ring carbons) | δ -2.8 ppm | Upfield shift expected |

Note: The Total Strain Energy for tetramethylcyclopropane is estimated based on a theoretical study of polysubstituted methylcyclopropanes, which found the ring strain energy to be largely independent of the number of methyl groups, with an additional Pitzer strain for each gauche interaction.

Experimental and Computational Protocols

The structural and energetic properties of molecules like tetramethylcyclopropane are elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED): This is a primary method for determining the precise molecular structure of volatile compounds.[7]

-

Sample Introduction: The sample is vaporized and introduced as a gas stream into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecule's electrostatic potential.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Structural Refinement: The radial distribution of scattering intensity is analyzed. By fitting a theoretical scattering model based on molecular parameters (bond lengths, angles, torsional angles) to the experimental data, a refined molecular structure is obtained.

-

-

Spectroscopy (NMR and IR):

-

NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms. For cyclopropanes, characteristic upfield shifts for both ¹H and ¹³C nuclei are key identifiers.[3] The protocol involves dissolving the sample in a deuterated solvent, placing it in a strong magnetic field, and acquiring spectra using a high-frequency NMR spectrometer.

-

Infrared (IR) Spectroscopy: Identifies functional groups and bond vibrations. The presence of a cyclopropane ring is indicated by a characteristic C-H stretching vibration around 3080 cm⁻¹ and a ring "breathing" or deformation mode.[7] A sample is typically analyzed as a thin liquid film or in a suitable solvent, and its absorption of infrared radiation is measured.

-

Computational Protocols

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum chemical methods are used to predict molecular geometries, energies, and spectroscopic properties.

-

Model Building: An initial 3D structure of the molecule is built.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This is typically done using methods like B3LYP (a DFT functional) or MP2 (Møller–Plesset perturbation theory) with a suitable basis set (e.g., 6-31G* or cc-pVTZ).[8] The result is a predicted equilibrium geometry (bond lengths and angles).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.

-

Strain Energy Calculation: The strain energy is often calculated using homodesmotic reactions. This involves constructing a balanced theoretical reaction where the number and types of bonds are conserved, and the reactants are the strained molecule and simple, unstrained molecules. The enthalpy of this reaction corresponds to the strain energy of the target molecule.

-

Conclusion

The bonding in this compound is best understood as a combination of the foundational Coulson-Moffitt and Walsh models, modified by the significant steric and minor electronic effects of the four methyl groups. While detailed experimental structural data for this specific molecule is sparse, theoretical calculations provide a robust framework for understanding its properties. The high ring strain, dominated by angle strain as described in the parent cyclopropane, is further increased by torsional strain from the methyl substituents. This unique combination of strain and electronic structure makes tetramethylcyclopropane and related molecules valuable subjects for continued study and application in chemical synthesis and drug design.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. This compound | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.smu.edu [s3.smu.edu]

- 4. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]

The Delicate Balance: A Technical Guide to the Reactivity and Stability of Sterically Hindered Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug discovery. Its inherent ring strain and unique electronic properties offer a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents. The strategic introduction of sterically demanding substituents onto this strained ring system creates a fascinating interplay between stability and reactivity, providing a nuanced approach to molecular design. This technical guide delves into the core principles governing the behavior of sterically hindered cyclopropanes, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform the design and synthesis of next-generation therapeutics.

The Foundation of Reactivity: Understanding Ring Strain in Substituted Cyclopropanes

The high reactivity of cyclopropanes stems from significant ring strain, a combination of angle strain and torsional strain. The ideal sp³ bond angle of 109.5° is compressed to 60° within the cyclopropane ring, leading to inefficient orbital overlap and weakened C-C bonds.[1][2] This inherent instability is the primary driving force for many of the ring-opening reactions that make cyclopropanes versatile synthetic intermediates.

Steric hindrance, introduced by bulky substituents, adds another layer of complexity to the stability of the cyclopropane ring. While intuitively one might expect increased strain with bulkier groups, the reality is more intricate, involving a balance of destabilizing steric repulsions and potential electronic stabilization. Computational studies have been instrumental in dissecting these competing effects.

Quantitative Analysis of Strain Energies

The overall strain energy (SE) of a cyclopropane is a key determinant of its stability. This value can be experimentally determined through heats of combustion or calculated using computational methods. The introduction of substituents can either increase or decrease the strain energy depending on their size and electronic nature.

| Compound | Number of Methyl Substituents | Strain Energy (kJ/mol) | Reference |

| 1,1-dimethylcyclopropane | 2 | 117.0 | [3] |

| Hexamethylcyclopropane | 6 | 146.1 | [3] |

| Compound | Number of Fluoro Substituents | Strain Energy (kJ/mol) | Reference |

| Monofluorocyclopropane | 1 | 137.9 | [3] |

| Hexafluorocyclopropane | 6 | 260.0 | [3] |

Note: The strain energy in methylcyclopropanes is influenced by the interplay between the inherent ring strain and the Pitzer strain from eclipsed interactions.[3] In fluorinated cyclopropanes, electronic effects play a more dominant role, with the strain energy correlating well with the total deviation of bond critical points, a measure of bond curvature.[3]

Key Reactions of Sterically Hindered Cyclopropanes

The reactivity of sterically hindered cyclopropanes is diverse, encompassing a range of transformations that are highly valuable in organic synthesis. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature and position of the substituents.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of cyclopropane chemistry, driven by the release of ring strain. These transformations can be initiated by electrophiles, nucleophiles, or thermal energy.

In the presence of Brønsted or Lewis acids, cyclopropanes can undergo ring opening to form carbocationic intermediates, which can then be trapped by nucleophiles. The regioselectivity of this process is governed by the stability of the resulting carbocation. For donor-acceptor cyclopropanes, Lewis acids coordinate to the acceptor group, facilitating nucleophilic attack.[4][5]

Experimental Protocol: Lewis Acid-Catalyzed Ring Opening of a Donor-Acceptor Cyclopropane with an Amine Nucleophile [4]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the donor-acceptor cyclopropane (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%) to the solution and stir for 5-10 minutes at room temperature.

-

Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat as required (e.g., 90 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Upon heating, cyclopropanes can undergo thermal rearrangement to form alkenes. This unimolecular reaction proceeds through a biradical intermediate.[6][7] The activation energy for this process is influenced by the substituents on the ring.

Kinetic Data for Thermal Isomerization of Cyclopropane to Propene

| Level of Theory | log₁₀(A / s⁻¹) | Eₐ (kcal/mol) | Temperature Range (K) | Reference |

| CCSD(T)/6-311++G(3df,3pd)//CCSD/6-311++G(d,p) | 15.60 ± 0.06 | 65.70 ± 0.17 | 400-1400 | [8] |

Synthesis of Sterically Hindered Cyclopropanes

The construction of sterically congested cyclopropane rings often requires specialized synthetic methods to overcome the steric hindrance associated with the reactants.

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple.[9] This method is particularly useful for the cyclopropanation of sterically hindered alkenes.

Experimental Protocol: Simmons-Smith Cyclopropanation of a Hindered Alkene [9]

-

Reagent Preparation: Prepare the Simmons-Smith reagent by activating zinc dust with a copper(I) chloride solution or by using a pre-formed zinc-copper couple.

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the hindered alkene in a suitable solvent such as diethyl ether or dichloromethane.

-

Reagent Addition: Add the activated zinc-copper couple to the alkene solution, followed by the slow, dropwise addition of diiodomethane.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: After the reaction is complete, filter the mixture to remove the zinc salts. The filtrate is then washed with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Spectroscopic Characterization

The unique structural features of sterically hindered cyclopropanes can be elucidated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern and stereochemistry of cyclopropanes. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons are highly sensitive to the local electronic and steric environment.[10]

-

X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides definitive information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, offering a direct measure of the structural impact of steric hindrance.

Conclusion and Future Outlook

Sterically hindered cyclopropanes represent a class of compounds with finely tuned stability and reactivity. Their unique properties make them attractive building blocks in the design of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the interplay between ring strain, steric effects, and electronic factors is crucial for the rational design and synthesis of novel cyclopropane-containing entities. Future research in this area will likely focus on the development of new stereoselective methods for the synthesis of highly substituted cyclopropanes and the exploration of their utility in asymmetric catalysis and materials science. The continued development of computational tools will further enhance our ability to predict and control the behavior of these fascinating molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. apps.dtic.mil [apps.dtic.mil]

The Cyclopropyl Ring: A Historical and Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane (B1198618) ring, the smallest of the carbocycles, has journeyed from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon molecules a rigid conformation and often lead to enhanced metabolic stability and target-binding affinity.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted cyclopropanes, detailing seminal synthetic methodologies and their evolution, with a focus on practical applications for drug development professionals.

The Dawn of Cyclopropane Chemistry: Early Discoveries

The story of cyclopropane begins in the late 19th century. In 1881, August Freund reported the first synthesis of the parent cyclopropane molecule through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. A few years later, in 1887, Gustavson improved upon this method by using zinc, which provided a better yield. For several decades, cyclopropane remained largely a laboratory curiosity until its anesthetic properties were discovered in 1929, leading to its clinical use in the 1930s.

Evolution of Synthetic Methodologies

The 20th century witnessed the development of a diverse array of synthetic methods for the construction of the cyclopropane ring, offering chemists greater control over substitution patterns and stereochemistry.

Simmons-Smith Reaction

One of the most significant advancements was the development of the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH2ZnI). This method is valued for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Reactions with Diazo Compounds

The reaction of alkenes with diazo compounds, often catalyzed by transition metals like copper or rhodium, provides a versatile route to substituted cyclopropanes. The Kishner cyclopropane synthesis, which involves the thermal decomposition of pyrazolines formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine, is an early example of this class of reactions. Modern variations offer high levels of diastereoselectivity and enantioselectivity.

Johnson–Corey–Chaykovsky Reaction

For the synthesis of cyclopropanes from electron-poor olefins, such as α,β-unsaturated ketones, the Johnson–Corey–Chaykovsky reaction is a powerful tool. This method utilizes a sulfur ylide to deliver the methylene (B1212753) group to the double bond.

Quantitative Data Summary

The choice of synthetic method often depends on the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials. The following tables provide a summary of quantitative data for key cyclopropanation reactions and the physicochemical properties of a fundamental substituted cyclopropane, cyclopropylamine.

| Substrate | Simmons-Smith Reaction Yield (%) | Rhodium-Catalyzed Cyclopropanation Yield (%) | Corey-Chaykovsky Reaction Yield (%) |

| Styrene (B11656) | 72 | 95 | 85 |

| 4-Methylstyrene | 81 | 96 | 88 |

| 4-Chlorostyrene | 65 | 92 | 82 |

| 1-Octene | 55 | 85 | 75 |

| Cyclohexene | 85 | 90 | 80 |

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and reagents used.

| Property | Value |

| Molecular Formula | C3H7N |

| Molecular Weight | 57.09 g/mol |

| Boiling Point | 49-50 °C |

| Density | 0.824 g/mL at 25 °C |

| pKa | 9.10 |

| LogP | 0.07 |

Experimental Protocols

Detailed methodologies for key cyclopropanation reactions are provided below.

Protocol 1: Simmons-Smith Cyclopropanation of Styrene

Materials:

-

Zinc-copper couple

-

Styrene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple under a nitrogen atmosphere.

-

Add a solution of diiodomethane in anhydrous diethyl ether to the flask.

-

Add a solution of styrene in anhydrous diethyl ether dropwise to the stirred suspension.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to afford phenylcyclopropane.

Protocol 2: Diastereoselective Cyclopropanation of an Allylic Alcohol

Materials:

-

Allylic alcohol

-

Diethylzinc (B1219324) (1 M solution in hexanes)

-

Diiodomethane

-

Anhydrous dichloromethane (B109758)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the allylic alcohol and anhydrous dichloromethane.

-

Cool the solution to 0 °C and add diethylzinc solution dropwise.

-

After stirring for 30 minutes, add diiodomethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Enantioselective Cyclopropanation of Styrene using a Chiral Copper Catalyst

Materials:

-

Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex ([Cu(OTf)]2·C6H6)

-

Chiral bis(oxazoline) ligand

-

Styrene

-

Ethyl diazoacetate

-

Anhydrous dichloromethane

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the copper(I) trifluoromethanesulfonate benzene complex and the chiral bis(oxazoline) ligand in anhydrous dichloromethane.

-

Stir the solution at room temperature for 1 hour to form the chiral catalyst.

-

Add styrene to the catalyst solution.

-

Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the reaction mixture over several hours using a syringe pump.

-

Stir the reaction at room temperature until the diazo compound is completely consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclopropane product.

Visualization of Key Processes

Logical Workflow for a Typical Cyclopropanation Experiment

Caption: A generalized workflow for a laboratory-scale cyclopropanation synthesis.

Signaling Pathway of Tranylcypromine, a Substituted Cyclopropane Drug

Tranylcypromine, a substituted cyclopropylamine, is a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant.[2][3] Its mechanism of action involves the irreversible inhibition of MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters in the brain.[4]

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,2,2-Tetramethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,1,2,2-tetramethylcyclopropane. The information is compiled from experimental data and theoretical calculations, offering valuable insights for researchers in chemistry and drug development.

Molecular Structure

The molecular structure of this compound has been determined experimentally using gas-phase electron diffraction. This technique provides key insights into the bond lengths and angles of the molecule in its gaseous state.

A seminal study conducted in 1952 by Lemaire and Livingston provided the first experimental determination of the molecular structure of this compound.[1] Their work, utilizing electron diffraction, established the fundamental geometric parameters of this highly substituted cyclopropane (B1198618) ring.[1]

The key structural parameters determined from this study are summarized in the table below.

| Parameter | Experimental Value (Electron Diffraction) |

| Average C-C bond distance | 1.52 ± 0.03 Å |

| C(ring)-C(methyl) bond distance | Assumed to be the same as the ring C-C |

| CH₃-C-CH₃ angle | 114 ± 6° |

| C(ring)-C(ring)-CH₃ angle | Approximately 118° |

| Table 1: Experimental Molecular Structure of this compound.[1] |

The experimental findings indicate a C-C bond distance within the cyclopropane ring that is comparable to that in other substituted cyclopropanes.[1] The CH₃-C-CH₃ angle is notably larger than the tetrahedral angle of 109.5°, a consequence of the steric strain imposed by the four methyl groups on the small three-membered ring.[1]

Conformation

The conformation of the methyl groups in this compound is a critical aspect of its three-dimensional structure. Due to the steric hindrance between the adjacent methyl groups, their rotation is expected to be restricted.

While the early electron diffraction study did not explicitly detail the conformational arrangement of the methyl groups, it is generally understood that in such sterically crowded molecules, the substituents will adopt a conformation that minimizes repulsive interactions. This typically involves a staggered arrangement of the hydrogen atoms on adjacent methyl groups.

Further insights into the conformational preferences and the rotational barriers of the methyl groups would require more advanced computational modeling, such as Density Functional Theory (DFT) or ab initio calculations, which were not available at the time of the initial experimental study.

Experimental Protocols

Gas-Phase Electron Diffraction

The determination of the molecular structure of this compound was achieved through gas-phase electron diffraction.[1] The general protocol for such an experiment is as follows:

-

Sample Introduction : A volatile sample of this compound is introduced into a high-vacuum chamber through a heated nozzle, forming a jet of gaseous molecules.

-

Electron Beam Generation : An electron gun generates a high-energy beam of electrons.

-

Scattering : The electron beam is directed through the gas jet, where the electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern Recording : The scattered electrons create a diffraction pattern of concentric rings on a photographic plate or a modern detector.

-

Data Analysis : The intensity of the scattered electrons as a function of the scattering angle is analyzed. This scattering pattern contains information about the distances between the atoms in the molecule.

-

Structure Refinement : By fitting a theoretical scattering curve based on a model of the molecule to the experimental data, the internuclear distances (bond lengths) and bond angles can be determined.[1]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the key atoms and their connectivity.

References

Thermochemical Profile of 1,1,2,2-Tetramethylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,1,2,2-tetramethylcyclopropane (C₇H₁₄, CAS No: 4127-47-3). The information presented herein is intended to support research and development activities where the energetic properties of this strained cyclic alkane are of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visualization of a potential reaction pathway.

Core Thermochemical Data

The thermochemical data for this compound is primarily based on experimental measurements of its enthalpy of combustion. To date, a comprehensive experimental determination of its standard molar entropy and molar heat capacity is not available in the public domain.

| Thermochemical Property | Symbol | State | Value (kJ/mol) | Value (kcal/mol) | Method | Reference |

| Standard Enthalpy of Combustion | ΔH°c | Liquid | -4635.62 ± 0.84 | -1107.94 ± 0.20 | Experimental (Oxygen-Bomb Calorimetry) | [1] |

| Standard Enthalpy of Formation | ΔH°f | Liquid | -119.76 | -28.62 | Calculated | Derived from[1] |

Experimental Protocols

The primary experimental value for the thermochemical properties of this compound was determined through oxygen-bomb combustion calorimetry. The following is a generalized protocol representative of the methodology used for such a volatile liquid, incorporating details from the key cited study.

Oxygen-Bomb Combustion Calorimetry for Volatile Liquids

This protocol outlines the determination of the heat of combustion of a volatile liquid, such as this compound.

Apparatus:

-

A high-pressure combustion bomb (e.g., platinum-lined bomb Pt-3b with an internal volume of approximately 0.35 dm³).

-

A precision calorimeter (e.g., the rotating-bomb calorimeter BMR II, though for this specific measurement, the bomb was not rotated).

-

A temperature-controlled water bath.

-

A sensitive thermometer or temperature probe.

-

An ignition system.

-

A pellet press for solid standards.

-

High-purity oxygen source.

Materials:

-

This compound sample of known purity.

-

Benzoic acid (as a calibration standard).

-

Fuse wire (e.g., platinum or cotton thread of known combustion energy).

-

Distilled water.

Procedure:

-

Calibration of the Calorimeter:

-

A known mass of benzoic acid is pressed into a pellet and placed in the crucible within the bomb.

-

A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

-

A small, known amount of distilled water (typically 1 cm³) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove air, then charged with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The energy equivalent of the calorimeter is calculated from the observed temperature rise and the known heat of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A fragile borosilicate glass ampoule with flexible walls is used to encapsulate a known mass of the volatile liquid sample.[1]

-

The sealed ampoule is placed in the crucible within the bomb.

-

A fuse wire is positioned to ensure ignition of the sample upon combustion.

-

The bomb is prepared as in the calibration step (addition of water, flushing, and charging with oxygen).

-

The combustion experiment is carried out following the same procedure as for the calibration standard, starting at a controlled temperature (e.g., 23 °C) to achieve a final temperature near 25 °C.[1]

-

The temperature change is recorded to determine the heat released during the combustion of the sample.

-

-

Data Analysis:

-

Corrections are applied for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.

-

The heat of combustion of the sample at constant volume (ΔU°c) is calculated.

-

This value is then converted to the standard enthalpy of combustion at constant pressure (ΔH°c) using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Reaction Pathway Visualization

The following diagram illustrates a plausible reaction pathway for the thermal isomerization of this compound.

References

A Technical Guide to Quantum Chemical Calculations for Substituted Cyclopropanes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclopropane (B1198618) ring, a recurring motif in natural products and pharmaceuticals, presents unique electronic and structural characteristics due to its inherent ring strain.[1] Substituents dramatically modulate these properties, influencing reactivity, stability, and biological activity. This guide provides an in-depth overview of the quantum chemical methodologies used to investigate substituted cyclopropanes, offering a framework for computational analysis to support research and drug development endeavors. We detail common theoretical protocols, present key quantitative data on substituent effects, and illustrate the underlying electronic principles governing this fascinating class of molecules.

Theoretical Background: The Unique Bonding of Cyclopropane

The chemical behavior of cyclopropane cannot be fully explained by simple sp³ hybridization. Two primary models, the Coulson-Moffitt and Walsh models, provide a more accurate quantum mechanical description.

-

Coulson-Moffitt Model ("Bent Bonds"): This model proposes that the carbon atoms utilize orbitals with increased p-character for the C-C bonds to minimize the severe angle strain from the 60° internuclear angles.[2][3] This results in poor orbital overlap outside the internuclear axis, creating weaker, "bent" or "banana" bonds.[3][4] X-ray crystallography data supports this model by showing deformation density of the C-C bond outside the triangle formed by the three carbon nuclei.[2]

-

Walsh Orbital Model: A.D. Walsh proposed a model that treats cyclopropane as being formed from the interaction of three CH₂ (methylene) fragments.[5] This combination of frontier orbitals (HOMO and LUMO) results in a set of molecular orbitals for the cyclopropane ring.[5] Crucially, this model predicts a high-lying e' orbital (a degenerate pair) that gives the cyclopropane ring significant π-character, allowing it to interact with the π-systems of substituents.[6][7] This "pseudo-π" system is fundamental to understanding how substituents electronically influence the ring.

The presence of this pseudo-π system means that the cyclopropyl (B3062369) group can engage in conjugation, and its electronic properties are highly sensitive to attached substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the geometry, stability, and reactivity of the ring.[8][9][10]

Computational Methodologies and Protocols

Performing reliable quantum chemical calculations requires careful selection of the theoretical method, basis set, and computational workflow.

Levels of Theory

-

Density Functional Theory (DFT): DFT is the most common method for studying cyclopropane derivatives due to its favorable balance of accuracy and computational cost.[11][12][13]

-

B3LYP: A widely used hybrid functional that often provides good results for geometries and energies of organic molecules.[11]

-

M06-2X: A meta-hybrid GGA functional that performs well for main-group thermochemistry and non-covalent interactions.[14]

-

ωB97X-D: A long-range corrected hybrid functional with dispersion correction, suitable for systems where non-covalent interactions are important.[15]

-

-

Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 provides a good level of theory for including electron correlation and can be used for higher accuracy calculations or benchmarking DFT results.[16]

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals.

-

Pople Style Basis Sets: These are widely used and offer a systematic way to add functions.

-

6-31G(d) or 6-31G : A split-valence basis set with added d-polarization functions on heavy (non-hydrogen) atoms. This is a common starting point for geometry optimizations.[11][17]

-

6-311+G(d,p): A triple-split valence basis set with diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p). This is suitable for more accurate single-point energy calculations and for systems with anionic character or weak interactions.[18]

-

-

Correlation-Consistent Basis Sets (Dunning):

-

cc-pVDZ, cc-pVTZ: These sets (double-zeta, triple-zeta) are designed to systematically converge the correlation energy. They are considered the state-of-the-art for correlated calculations.[18]

-

-

Karlsruhe Basis Sets:

-